Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate, also known as Compound A, is a chemical compound that has been the subject of extensive scientific research. This compound has been studied for its potential applications in various fields such as medicine, agriculture, and industry. In
Scientific Research Applications
Hemoglobin Oxygen Affinity Modulation
Research has demonstrated the potential of structurally related compounds in decreasing the oxygen affinity of human hemoglobin, suggesting applications in medical fields requiring the reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. These compounds have shown stronger allosteric effects on hemoglobin compared to previously known effectors, indicating their significance in clinical or biological areas (Randad et al., 1991).
Molecular Structure Analysis
Studies on molecular structures have been conducted to understand the properties of compounds synthesized via Schiff bases reduction route. These analyses reveal the importance of intermolecular interactions and their potential as starting materials for the synthesis of azo dyes and dithiocarbamate, highlighting the role of these compounds in material science (Ajibade & Andrew, 2021).
Antimicrobial and Antidiabetic Activities
Compounds structurally related to Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate have been synthesized and tested for antimicrobial and antidiabetic activities. These compounds show broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase, indicating their potential in pharmaceutical applications (Rafique et al., 2022).
Photosensitizing Properties
The synthesis and characterization of new compounds with high singlet oxygen quantum yield for photodynamic therapy applications have been explored. These studies indicate the potential of such compounds in the treatment of cancer, showcasing their importance in medical research (Pişkin et al., 2020).
Environmental Biodegradation
Investigations into the biodegradability and toxicity of substituted phenols under methanogenic conditions suggest the environmental impact of these compounds. The study provides insights into the anaerobic degradation pathways of phenolic compounds, relevant for environmental decontamination and bioremediation efforts (O'Connor & Young, 1989).
Mechanism of Action
Target of Action
The primary targets of Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate are MDH1 and MDH2 . These are key enzymes involved in the malate-aspartate shuttle, a crucial system for transferring reducing equivalents across the mitochondrial membrane.
Mode of Action
This compound acts as a competitive inhibitor of MDH1 and MDH2 . This means it binds to the active sites of these enzymes, preventing them from interacting with their normal substrates and thus inhibiting their activity.
Pharmacokinetics
Its molecular weight of333.4 g/mol suggests it may have good membrane permeability, which could potentially enhance its bioavailability
properties
IUPAC Name |
methyl 3-[4-(2,2-dimethylpropanoylamino)phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)16(20)18-11-5-7-12(8-6-11)22-13-9-10-23-14(13)15(19)21-4/h5-10H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKPVQWPRJDHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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